molecular formula C12H14N2O B1290408 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone CAS No. 645419-13-2

1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone

Cat. No. B1290408
CAS RN: 645419-13-2
M. Wt: 202.25 g/mol
InChI Key: ZWPDDGOGZRNKKC-UHFFFAOYSA-N
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Description

“6’-Aminospiro[cyclopropane-1,3’-indolin]-2’-one” is a compound with the CAS Number: 811803-24-4 . It has a molecular weight of 174.2 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI Code for “6’-Aminospiro[cyclopropane-1,3’-indolin]-2’-one” is 1S/C10H10N2O/c11-6-1-2-7-8(5-6)12-9(13)10(7)3-4-10/h1-2,5H,3-4,11H2,(H,12,13) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 174.2 . The InChI Code is 1S/C10H10N2O/c11-6-1-2-7-8(5-6)12-9(13)10(7)3-4-10/h1-2,5H,3-4,11H2,(H,12,13) .

Safety and Hazards

The compound has the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

1-(6-aminospiro[2H-indole-3,1'-cyclopropane]-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8(15)14-7-12(4-5-12)10-3-2-9(13)6-11(10)14/h2-3,6H,4-5,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPDDGOGZRNKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(CC2)C3=C1C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635042
Record name 1-(6'-Aminospiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

645419-13-2
Record name 1-(6'-Aminospiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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